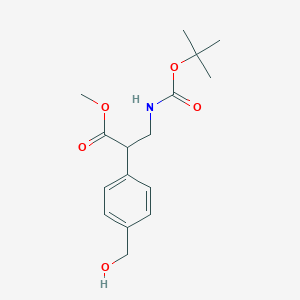
Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-(hydroxymethyl)phenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-(hydroxymethyl)-, methyl ester is a complex organic compound with a unique structure that includes a benzene ring, an acetic acid moiety, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-(hydroxymethyl)-, methyl ester typically involves multiple steps. One common method includes the esterification of benzeneacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting methyl ester is then subjected to further reactions to introduce the alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl] and 4-(hydroxymethyl) groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-(hydroxymethyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the benzene ring.
Major Products
Oxidation: Benzeneacetic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-carboxylic acid.
Reduction: Benzeneacetic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-(hydroxymethyl)-, alcohol.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Applications De Recherche Scientifique
Benzeneacetic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-(hydroxymethyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-(hydroxymethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneacetic acid, methyl ester: A simpler ester derivative with similar structural features but lacking the additional functional groups.
Benzeneacetic acid, alpha-oxo-, methyl ester: Contains an oxo group at the alpha position, offering different reactivity and applications.
Uniqueness
Benzeneacetic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-(hydroxymethyl)-, methyl ester is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
1253955-58-6 |
|---|---|
Formule moléculaire |
C16H23NO5 |
Poids moléculaire |
309.36 g/mol |
Nom IUPAC |
methyl 2-[4-(hydroxymethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-9-13(14(19)21-4)12-7-5-11(10-18)6-8-12/h5-8,13,18H,9-10H2,1-4H3,(H,17,20) |
Clé InChI |
LLMWFXCKBRVMBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)CO)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B14173052.png)
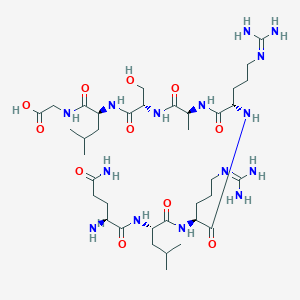
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)

![N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine](/img/structure/B14173076.png)
![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
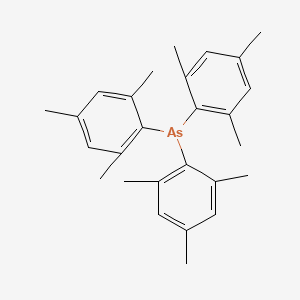
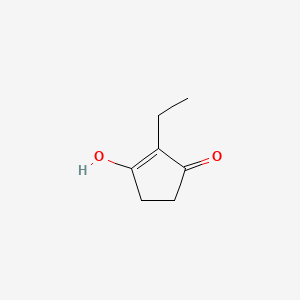
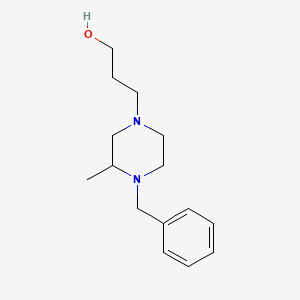
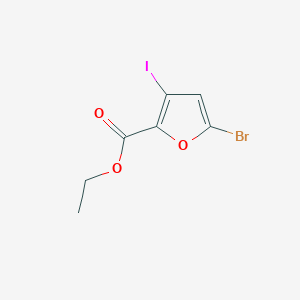
![3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B14173100.png)
![[(1-Butoxyhexyl)oxy]benzene](/img/structure/B14173107.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14173119.png)
